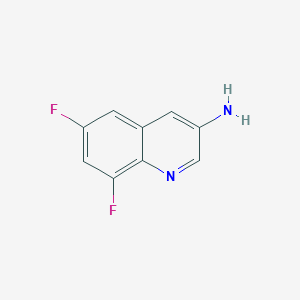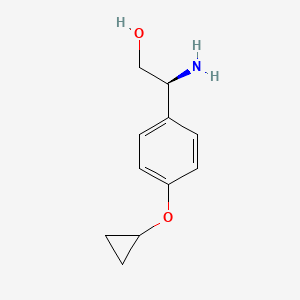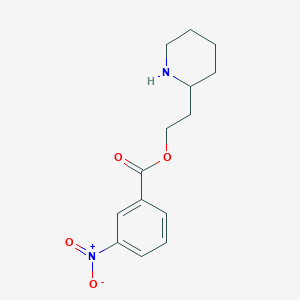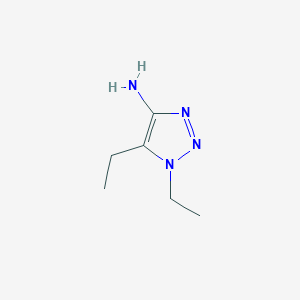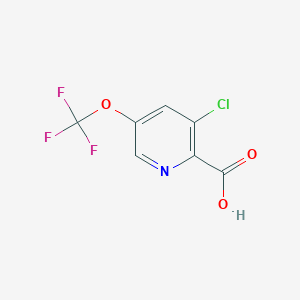
3-Chloro-5-(trifluoromethoxy)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethoxy)picolinic acid: is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a trifluoromethoxy group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)picolinic acid typically involves the chlorination and trifluoromethoxylation of picolinic acid derivatives. One common method includes the following steps:
Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Trifluoromethoxylation: The chlorinated intermediate is then reacted with a trifluoromethoxylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethoxylation processes, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethoxy)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Reduced picolinic acid derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-5-(trifluoromethoxy)picolinic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in medicinal chemistry, including the development of metal-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and trifluoromethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)picolinic acid
- 3-Chloro-5-fluoropicolinic acid
- 3-Chloro-5-methoxypicolinic acid
Comparison: 3-Chloro-5-(trifluoromethoxy)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C7H3ClF3NO3 |
|---|---|
Molecular Weight |
241.55 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-3(15-7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
PVIWMRYIKPLANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
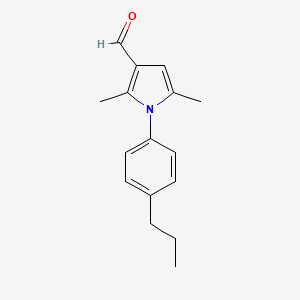
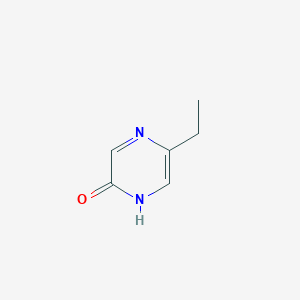
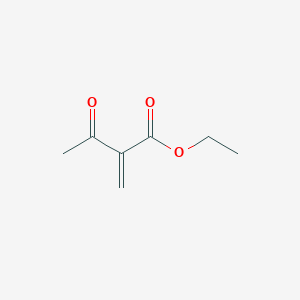
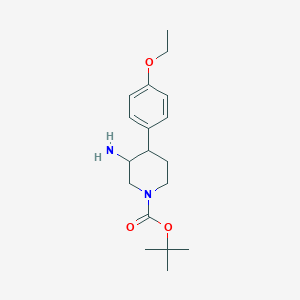
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)

